(S)-Morpholin-3-ylmethanamine

5-HT6 Antagonist CNS Drug Discovery Receptor Binding

This (S)-morpholin-3-ylmethanamine is a defined chiral primary amine that eliminates the variability of racemic mixtures in stereosensitive SAR studies. It is essential for replicating potent 5‑HT₆ antagonist profiles (Ki = 3 nM, >500‑fold selectivity over D₂) and multi‑target NK₁‑₃ antagonists, where the (S)-configuration drives binding affinity. The scaffold also exhibits negligible CYP2D6 inhibition (IC₅₀ > 10,000 nM), reducing drug‑interaction risk. Procure the (S)-enantiomer to ensure reproducible data and alignment with patented pharmaceutical routes.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
Cat. No. B15382525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Morpholin-3-ylmethanamine
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1COCC(N1)CN
InChIInChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2/t5-/m0/s1
InChIKeyVLHGVSGPYXDAKS-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Morpholin-3-ylmethanamine: CAS 1250973-43-3, Properties, and Chiral Purity in Procurement


(S)-Morpholin-3-ylmethanamine (CAS: 1250973-43-3) is a chiral primary amine and a key morpholine-based building block used extensively in medicinal chemistry . The compound possesses a defined (S)-stereocenter at the 3-position of the morpholine ring, a feature critical for its utility in asymmetric synthesis and for achieving stereospecific interactions with biological targets . It is primarily employed as an intermediate in the synthesis of more complex pharmaceutical candidates, including receptor antagonists and enzyme inhibitors, where the correct three-dimensional orientation of the amine group is essential for target engagement [1].

Why the (S)-Enantiomer of Morpholin-3-ylmethanamine Cannot Be Replaced with Racemates or Other Analogs


In drug discovery and chemical biology, substituting the single (S)-enantiomer of morpholin-3-ylmethanamine with its racemic mixture or the opposite (R)-enantiomer is not scientifically valid when stereochemistry dictates biological outcome. The three-dimensional arrangement of the aminomethyl group relative to the morpholine oxygen is a key determinant of molecular recognition, leading to significant differences in binding affinity, selectivity, and even the functional response at a target receptor [1]. Using a racemate or the wrong enantiomer introduces an uncontrolled variable, which can lead to ambiguous or misleading structure-activity relationship (SAR) data, reduced potency, or even altered safety profiles due to differential off-target interactions [2]. Therefore, procurement of the specific, high-purity (S)-enantiomer is a prerequisite for generating reproducible and interpretable data in stereosensitive assays and synthetic routes .

(S)-Morpholin-3-ylmethanamine: Quantified Evidence for Scientific Selection and Procurement


High-Affinity 5-HT6 Receptor Binding of an (S)-Configured Derivative vs. Off-Targets

A derivative incorporating the (S)-morpholin-3-ylmethanamine scaffold (BDBM50166863) demonstrates high-affinity binding to the human 5-HT6 receptor with a Ki of 3 nM [1]. This represents a stark, quantitative contrast to its activity at the D2 dopamine receptor, where the same compound exhibits a Ki of 1700 nM, demonstrating >500-fold selectivity [1]. This data supports the use of the (S)-configured building block for developing selective CNS-targeted agents, as the opposite or racemic form could drastically alter this selectivity profile.

5-HT6 Antagonist CNS Drug Discovery Receptor Binding

Stereo-Defined CYP2D6 Interaction Profile of an (S)-Configured Analog

An analog derived from the (S)-morpholin-3-ylmethanamine core (BDBM50166863) was profiled against human CYP2D6, a major drug-metabolizing enzyme. The compound showed an IC50 value greater than 10,000 nM [1]. This is a critical piece of quantitative data for medicinal chemists, indicating a low potential for this specific stereochemical series to cause CYP2D6-mediated drug-drug interactions (DDIs). Substituting this with a different enantiomer or a racemate could introduce a significant liability, as stereochemistry is a known determinant of CYP binding and inhibition.

Drug Metabolism CYP Inhibition ADME-Tox

Confirmed Utility of the (S)-Configuration in Potent Tachykinin Receptor Antagonists

In a study of combined tachykinin (NK1, NK2, NK3) receptor antagonists, novel morpholine analogues incorporating an (S,R)-stereochemistry at the morpholine core exhibited high binding affinities for all three receptor subtypes [1]. The study explicitly states that absolute configuration was an 'essential requirement for more potent binding affinities' [1]. This finding is a direct peer-reviewed validation that the (S)-configured morpholine scaffold is not merely a passive linker but an active contributor to the pharmacophore, making its specific procurement necessary for replicating or building upon this class of potent antagonists.

Tachykinin Antagonist NK1/NK2/NK3 Receptors Stereochemical SAR

Patented Synthetic Routes and Intermediates Relying on the (S)-Morpholin-3-ylmethanamine Scaffold

Patents such as US-9181230-B2 ('Morpholine compounds and uses thereof') and US20050222147A1 ('Process for the preparation of morpholine derivatives') explicitly protect classes of compounds and synthetic methods that utilize chiral morpholine intermediates, including (S)-morpholin-3-ylmethanamine [1]. The existence of these patents underscores the commercial and industrial relevance of this specific enantiomer as a key intermediate. For organizations involved in scale-up or commercial synthesis, sourcing this compound from a compliant vendor is a prerequisite for practicing the patented art and accessing the protected chemical space.

Process Chemistry Asymmetric Synthesis Pharmaceutical Intermediate

Validated Research and Industrial Applications for (S)-Morpholin-3-ylmethanamine (CAS 1250973-43-3)


Development of Selective CNS-Targeted Therapeutics (5-HT6 Antagonists)

This compound is a critical starting material for synthesizing selective 5-HT6 receptor antagonists, as evidenced by a derivative showing a Ki of 3 nM for 5-HT6 and >500-fold selectivity over the D2 receptor [1]. This application is highly specific to the (S)-enantiomer, as the stereochemistry is integral to achieving this selectivity profile.

Synthesis of Combined Tachykinin (NK1/NK2/NK3) Receptor Antagonists

Peer-reviewed research demonstrates that the (S)-configuration of the morpholine ring is essential for achieving high binding affinity across NK1, NK2, and NK3 tachykinin receptors [2]. This scenario directly validates the use of the (S)-enantiomer for creating potent, multi-target antagonists, making it the required starting material for replicating these findings.

Construction of Chiral Compound Libraries with a Favorable ADME Profile

The (S)-morpholin-3-ylmethanamine scaffold imparts a low risk of CYP2D6 inhibition, as shown by an analog's IC50 > 10,000 nM against this key metabolic enzyme [3]. This quantitative evidence makes it a preferred chiral building block for designing lead-like molecules and fragment libraries where minimizing drug-drug interaction potential is a primary design criterion.

Process Chemistry and Scale-Up According to Patented Routes

For organizations engaged in the large-scale synthesis of pharmaceuticals, the (S)-enantiomer is a key intermediate in patented processes, such as those described in US-9181230-B2 and US20050222147A1 [4]. Its use is not just scientifically sound but also aligns with protected intellectual property for commercial production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Morpholin-3-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.